molecular formula C8H13ClN2O2S B13516169 N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

Cat. No.: B13516169
M. Wt: 236.72 g/mol
InChI Key: JOIVIPXMBYQNCT-UHFFFAOYSA-N
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Description

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S. It is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

N-[4-(methylamino)phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-9-7-3-5-8(6-4-7)10-13(2,11)12;/h3-6,9-10H,1-2H3;1H

InChI Key

JOIVIPXMBYQNCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

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